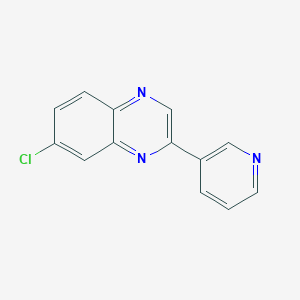
7-chloro-2-(3-pyridinyl)quinoxaline
Übersicht
Beschreibung
7-chloro-2-(3-pyridinyl)quinoxaline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the quinoxaline family, which has been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 7-chloro-2-(3-pyridinyl)quinoxaline involves its interaction with ionotropic glutamate receptors. Specifically, this compound has been shown to selectively block the activity of NMDA receptors, which are involved in a variety of physiological processes, including learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-2-(3-pyridinyl)quinoxaline have been extensively studied. In addition to its effects on ionotropic glutamate receptors, this compound has been shown to have a variety of other effects, including anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-chloro-2-(3-pyridinyl)quinoxaline in lab experiments is its selectivity for certain subtypes of ionotropic glutamate receptors. This allows researchers to study the specific physiological processes that are mediated by these receptors. However, one limitation of using this compound is that it may not accurately reflect the physiological effects of other compounds that interact with these receptors.
Zukünftige Richtungen
There are many potential future directions for research on 7-chloro-2-(3-pyridinyl)quinoxaline. One area of research could involve the development of more selective compounds that target specific subtypes of ionotropic glutamate receptors. Another area of research could involve the use of this compound in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease, to better understand the role of ionotropic glutamate receptors in these conditions. Finally, research could be focused on developing new methods for synthesizing this compound that are more efficient and cost-effective.
Conclusion:
In conclusion, 7-chloro-2-(3-pyridinyl)quinoxaline is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective activity on specific subtypes of ionotropic glutamate receptors has led to a better understanding of their role in various physiological processes. While there are limitations to using this compound in lab experiments, there are many potential future directions for research that could lead to new insights into the functioning of these receptors and their role in neurological disorders.
Wissenschaftliche Forschungsanwendungen
7-chloro-2-(3-pyridinyl)quinoxaline has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a tool for studying ionotropic glutamate receptors. This compound has been shown to selectively block the activity of certain subtypes of these receptors, which has led to a better understanding of their role in various physiological processes.
Eigenschaften
IUPAC Name |
7-chloro-2-pyridin-3-ylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-10-3-4-11-12(6-10)17-13(8-16-11)9-2-1-5-15-7-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOJBSCGZXOFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C3C=CC(=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-pyridin-3-ylquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B4068079.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3,4-dimethoxy-phenyl)-methanesulfonamide](/img/structure/B4068082.png)
![4-[4-(allyloxy)-3-chlorophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068084.png)
![1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4068088.png)
![ethyl 4-(5-methyl-2-furyl)-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4068091.png)

![2-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4068107.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-1-methyl-2-oxo-ethyl}-N-(4-methoxy-phenyl)-methanesulfonamide](/img/structure/B4068110.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4068123.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4068127.png)
![2-[(3-methoxybenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4068140.png)
![methyl 2-amino-7,7-dimethyl-5-oxo-4-[4-(2-propyn-1-yloxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4068146.png)
![2-(2-bromo-4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4068159.png)